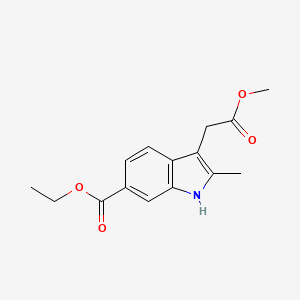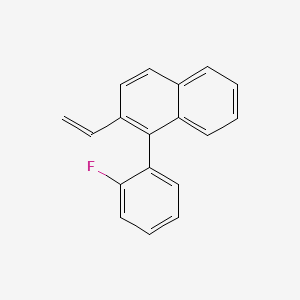
1-(2-Fluorophenyl)-2-vinylnaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Fluorophenyl)-2-vinylnaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It features a naphthalene ring substituted with a vinyl group and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-vinylnaphthalene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluorobenzaldehyde and 2-vinylnaphthalene.
Grignard Reaction: The 2-fluorobenzaldehyde is first converted to 2-fluorophenylmagnesium bromide using magnesium and bromine in anhydrous ether.
Coupling Reaction: The 2-fluorophenylmagnesium bromide is then reacted with 2-vinylnaphthalene in the presence of a palladium catalyst under an inert atmosphere to form this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial production methods would likely involve scaling up the Grignard and coupling reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions: 1-(2-Fluorophenyl)-2-vinylnaphthalene can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in polar aprotic solvents.
Major Products:
Oxidation: 1-(2-Fluorophenyl)-2-naphthaldehyde or 1-(2-Fluorophenyl)-2-naphthoic acid.
Reduction: 1-(2-Fluorophenyl)-2-ethylnaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Fluorophenyl)-2-vinylnaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 1-(2-Fluorophenyl)-2-vinylnaphthalene exerts its effects is primarily through its interactions with other molecules. The vinyl and fluorophenyl groups can participate in various chemical reactions, influencing the reactivity and stability of the compound. The molecular targets and pathways involved would depend on the specific application and the nature of the interactions with other molecules.
相似化合物的比较
1-(2-Fluorophenyl)-2-ethylnaphthalene: Similar structure but with an ethyl group instead of a vinyl group.
2-Fluorophenyl-1-naphthylmethane: Similar structure but with a methylene bridge instead of a vinyl group.
2-Fluorophenyl-2-naphthylamine: Similar structure but with an amine group instead of a vinyl group.
Uniqueness: 1-(2-Fluorophenyl)-2-vinylnaphthalene is unique due to the presence of both a vinyl group and a fluorophenyl group on the naphthalene ring
属性
分子式 |
C18H13F |
|---|---|
分子量 |
248.3 g/mol |
IUPAC 名称 |
2-ethenyl-1-(2-fluorophenyl)naphthalene |
InChI |
InChI=1S/C18H13F/c1-2-13-11-12-14-7-3-4-8-15(14)18(13)16-9-5-6-10-17(16)19/h2-12H,1H2 |
InChI 键 |
OGQQKYLXQKRNNJ-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


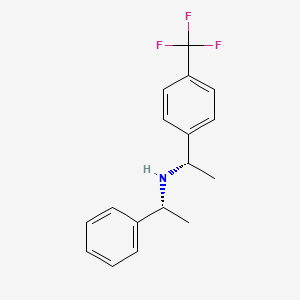
![4'-tert-butyl-N-phenyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14117741.png)

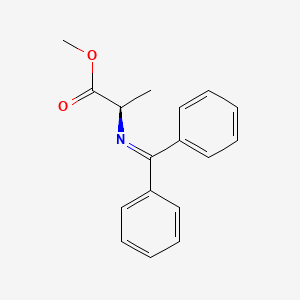
![3-{[(4-Chlorophenyl)methyl]amino}butanoic acid](/img/structure/B14117755.png)
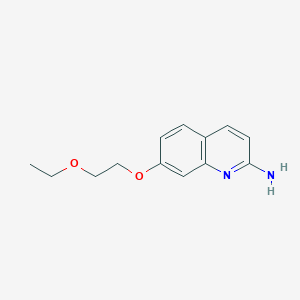

![1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide](/img/structure/B14117772.png)
![3-(6-Methyl-1H-benzo[d]imidazol-1-yl)propanenitrile](/img/structure/B14117784.png)
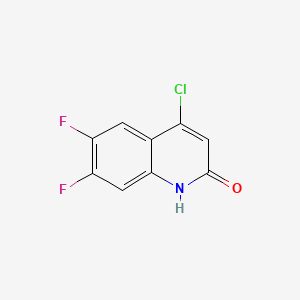
![3',5,5'-Tri-tert-butyl-[1,1'-biphenyl]-2-amine](/img/structure/B14117792.png)
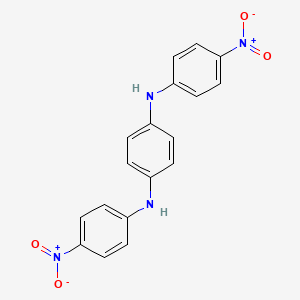
![N-[4-(Acetylamino)phenyl]-3,4-dihydro-3-(2-methylpropyl)-2,4-dioxo-1(2H)-quinazolineacetamide](/img/structure/B14117809.png)
